N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide
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Overview
Description
Benzo[d]thiazole-based compounds are often used in the development of various fluorescent probes . These compounds can be highly sensitive and selective, making them useful for imaging certain biological molecules .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole-based compounds can vary greatly depending on the specific compound. For example, a compound called 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) was developed for selectively sensing Cys over other analytes .Chemical Reactions Analysis
Benzo[d]thiazole-based compounds can undergo various chemical reactions. For instance, a compound called BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole-based compounds can vary greatly. For instance, BT-AC alone essentially emits no fluorescence, but it achieves a significant enhancement in the presence of Cys .Scientific Research Applications
Antimicrobial and Antifungal Activities
- Synthesis and Antimicrobial Activity : Novel derivatives of N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide showed significant antimicrobial activity. Compounds such as 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide and N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide displayed notable antibacterial and anticandidal effects (Dawbaa et al., 2021).
Anticancer Properties
- Antitumor Activity : A study on 3-benzyl-4(3H)quinazolinone analogues, related to the benzothiazole class, demonstrated broad-spectrum antitumor activity. Some compounds were found to be more potent than the control drug 5-FU (Al-Suwaidan et al., 2016).
- Synthesis of Benzothiazole Acylhydrazones : New derivatives were synthesized and showed promising anticancer activity against various cancer cell lines, including C6, A549, MCF-7, and HT-29 (Osmaniye et al., 2018).
Material Science Applications
- Corrosion Inhibition : Benzothiazole derivatives have been used as corrosion inhibitors for materials like carbon steel and oil-well tubular steel in acidic environments (Hu et al., 2016); (Yadav et al., 2015).
Other Applications
- Photophysical and Electrochemical Properties : Benzothiazole derivatives were studied for their potential in organic electronics, focusing on their photophysical and (spectro)electrochemical properties, which are crucial for applications like solar cells (Kostyuchenko et al., 2022).
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c17-11-1-4-13(5-2-11)21-8-7-16(20)19-12-3-6-15-14(9-12)18-10-22-15/h1-6,9-10H,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARVXPRBMZYAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=CC3=C(C=C2)SC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide |
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